An In-Depth Technical Guide to 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid: Structure, Function, and Application
An In-Depth Technical Guide to 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid: Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid, commonly abbreviated as pNP-NANA, is a synthetic chromogenic substrate pivotal for the sensitive detection and kinetic analysis of neuraminidase enzymes, also known as sialidases. Neuraminidases are glycoside hydrolase enzymes that cleave the glycosidic linkages of neuraminic acids and play a crucial role in various biological processes, including viral replication and bacterial pathogenesis. This guide provides a comprehensive overview of the structure, function, and practical applications of pNP-NANA, with a focus on its use in neuraminidase activity assays.
Chemical Structure and Physicochemical Properties
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid in humans.[1] In pNP-NANA, a 4-nitrophenyl group is attached to the C2 position of the N-acetylneuraminic acid backbone via an O-glycosidic bond.[2] This structural modification is key to its function as a chromogenic substrate.
The presence of the p-nitrophenyl group enhances the compound's solubility and reactivity, making it suitable for biochemical assays.[2] The acetyl group at the amino position contributes to its stability and influences its interaction with biological systems.[2]
| Property | Value | Source |
| Chemical Formula | C₁₇H₂₂N₂O₁₁ | [3] |
| Molecular Weight | 430.36 g/mol | [3] |
| IUPAC Name | 5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | [3] |
| CAS Number | 26112-88-9 | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water and methanol | [3] |
Synthesis
While N-acetylneuraminic acid can be synthesized through various methods, the specific synthesis of 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid involves the condensation of a protected N-acetylneuraminic acid derivative with 4-nitrophenol. A general approach involves the following conceptual steps:
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Protection of Functional Groups: The carboxyl and hydroxyl groups of N-acetylneuraminic acid are protected to prevent unwanted side reactions.
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Activation of the Anomeric Carbon: The anomeric carbon (C2) is activated to facilitate the glycosidic bond formation.
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Glycosylation: The activated sialic acid derivative is reacted with 4-nitrophenol in the presence of a suitable catalyst to form the O-glycosidic bond.
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Deprotection: The protecting groups are removed to yield the final product, 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid.
A specific synthesis of a chromogenic substrate for sialidases, p-nitrophenyl 5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto-2-nonulopyranosidonic acid, has been described, providing a basis for the chemical synthesis of pNP-NANA.[4]
Function as a Chromogenic Substrate for Neuraminidase
The primary function of 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid is to serve as a substrate for neuraminidase enzymes. The enzymatic cleavage of the glycosidic bond between N-acetylneuraminic acid and the 4-nitrophenyl group releases 4-nitrophenol (p-nitrophenol).
Caption: Enzymatic hydrolysis of pNP-NANA by neuraminidase.
Under alkaline conditions (pH > 8.0), the released 4-nitrophenol is converted to the 4-nitrophenolate anion, which exhibits a distinct yellow color.[5] The intensity of this yellow color, which can be quantified by measuring the absorbance at 405 nm, is directly proportional to the amount of 4-nitrophenol released and, therefore, to the neuraminidase activity.[5]
Experimental Protocol: Colorimetric Neuraminidase Activity Assay
This protocol provides a detailed, step-by-step methodology for determining neuraminidase activity using pNP-NANA.
Reagents and Materials
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Enzyme Source: Purified neuraminidase, viral suspension, bacterial culture supernatant, or cell lysate.
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Substrate: 2-O-(4-Nitrophenyl)-N-acetylneuraminic acid (pNP-NANA).
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Assay Buffer: 32.5 mM MES buffer, pH 6.5, containing 4 mM CaCl₂.
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Stop Solution: 0.1 M NaOH.
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96-well microplate.
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Microplate reader capable of measuring absorbance at 405 nm.
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Incubator set to 37°C.
Assay Workflow
Caption: Step-by-step workflow for the colorimetric neuraminidase assay.
Detailed Procedure
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Reagent Preparation:
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Prepare a stock solution of pNP-NANA in the assay buffer. The final concentration in the reaction will typically be in the range of 0.1-1 mM.
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Dilute the enzyme source in the assay buffer to a concentration that will yield a linear reaction rate over the desired time course.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add 50 µL of the diluted enzyme.
-
For the blank wells (no enzyme control), add 50 µL of assay buffer.
-
Include a substrate control (no enzyme) to account for any spontaneous hydrolysis of pNP-NANA.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10 minutes to bring the reaction components to the optimal temperature.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pNP-NANA solution to all wells. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period, typically 30 to 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.1 M NaOH to each well. This will also induce the color change of the released p-nitrophenol.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
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Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the samples.
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Neuraminidase activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenolate (approximately 18,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Spontaneous hydrolysis of pNP-NANA | Prepare fresh substrate solution; check pH of buffers. |
| Contamination of reagents | Use fresh, sterile reagents and tips. | |
| Low or no activity | Inactive enzyme | Use a fresh enzyme preparation; check storage conditions. |
| Incorrect buffer pH or composition | Verify the pH and composition of the assay buffer. | |
| Presence of inhibitors in the sample | Dilute the sample or use a purification step. | |
| Non-linear reaction rate | Substrate depletion | Reduce incubation time or decrease enzyme concentration. |
| Enzyme instability | Optimize assay conditions (pH, temperature). |
Applications in Research and Drug Development
The neuraminidase assay using pNP-NANA is a versatile tool with broad applications in virology, bacteriology, and drug discovery.
Virology: Influenza Virus Research
Influenza viruses express neuraminidase on their surface, which is essential for the release of progeny virions from infected cells.[6] Therefore, neuraminidase is a key target for antiviral drugs.[6] The pNP-NANA-based assay is widely used to:
-
Screen for Neuraminidase Inhibitors: High-throughput screening of compound libraries to identify potential neuraminidase inhibitors.
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Determine IC₅₀ Values: Quantify the potency of neuraminidase inhibitors by measuring the concentration required to inhibit 50% of the enzyme's activity.
-
Characterize Viral Strains: Assess the neuraminidase activity of different influenza virus strains, including those with potential drug resistance mutations.
Bacteriology: Understanding Bacterial Pathogenesis
Many pathogenic bacteria, including Streptococcus pneumoniae and Vibrio cholerae, produce neuraminidases that contribute to their virulence.[5] These enzymes can cleave sialic acids from host cell surfaces, unmasking receptors for bacterial adhesion and facilitating tissue invasion. The pNP-NANA assay is instrumental in:
-
Characterizing Bacterial Neuraminidases: Studying the enzymatic properties of bacterial sialidases.
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Investigating the Role of Neuraminidase in Biofilm Formation: Some studies suggest a role for neuraminidase in biofilm development.[7]
-
Evaluating Inhibitors of Bacterial Neuraminidases: Developing novel antibacterial agents that target this virulence factor.
Enzyme Kinetics
The pNP-NANA assay is well-suited for determining the kinetic parameters of neuraminidase, such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). By measuring the initial reaction rates at varying substrate concentrations, a Michaelis-Menten plot can be generated. For influenza viruses, Kₘ values for a fluorogenic substrate have been reported to be in the range of 25-34 µM.[6][8] Similar kinetic analyses can be performed with pNP-NANA to characterize different neuraminidases.
Conclusion
2-O-(4-Nitrophenyl)-N-acetylneuraminic acid is an indispensable tool for researchers and scientists in the fields of virology, bacteriology, and drug development. Its well-defined chemical structure and chromogenic properties provide a reliable and straightforward method for the quantification of neuraminidase activity. The detailed protocol and troubleshooting guide presented here offer a solid foundation for the successful implementation of this assay in a research setting. The continued use of pNP-NANA will undoubtedly contribute to a deeper understanding of the role of neuraminidases in health and disease and facilitate the discovery of new therapeutic interventions.
References
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Complementary Assays Helping to Overcome Challenges for Identifying Neuraminidase Inhibitors. (2025, August 9). ResearchGate. Retrieved from [Link]
- Eschenfelder, V., Brossmer, R. (1987). Synthesis of p-nitrophenyl 5-acetamido-3,5-dideoxy-alpha-D-glycero-D-galacto-2-nonulopyranosidonic acid, a chromogenic substrate for sialidases.
- Marathe, B. M., Lévêque, V., Klumpp, K., Webster, R. G., & Govorkova, E. A. (2013).
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Kaur, J., Hayre, G., Xu, G., Borgianni, L., ... & Oggioni, M. R. (n.d.). Henri-Michaelis-Menten plot for the hydrolysis ofp-NP-Neu5Ac by NanA.... ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2022). Inhibition of Bacterial Neuraminidase and Biofilm Formation by Ugonins Isolated From Helminthostachys Zeylanica (L.) Hook. Frontiers in Pharmacology, 13, 890649.
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PubChem. (n.d.). 2-O-(p-Nitrophenyl)-|A-D-N-acetylneuraminic acid. Retrieved from [Link]
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Kinetic MUNANA assay reveals functionally relevant antibody epitopes on Influenza A virus neuraminidase. (2025, May 10). PMC. Retrieved from [Link]
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Wikipedia. (n.d.). N-Acetylneuraminic acid. Retrieved from [Link]
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EnzyChrom. (n.d.). Neuraminidase Assay Kit (ENEU-100). BioAssay Systems. Retrieved from [Link]
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IZSVe. (n.d.). Influenza - Neuraminidase Inhibition Test. Retrieved from [Link]
- V. K. Singh, et al. (2017). Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. Journal of Visualized Experiments, (122), 55431.
- Wetherall, N. T., et al. (2003). Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology, 41(2), 742–750.
- Soong, G., et al. (2012). Bacterial neuraminidase facilitates mucosal infection by participating in biofilm production.
- King, S. J., et al. (2019). Role of Pneumococcal NanA Neuraminidase Activity in Peripheral Blood. Frontiers in Cellular and Infection Microbiology, 9, 218.
- Cornforth, J. W., Firth, M. E., & Gottschalk, A. (1958). The synthesis of N-acetylneuraminic acid. Biochemical Journal, 68(1), 57–61.
- J. W. Cornforth, M. E. D'Arcy, and G. A. Gottschalk, "The Synthesis of N-Acetylneuraminic Acid," Biochem. J. 68, no. 1 (1958): 57-61.
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